molecular formula C22H19BrOS B14015037 4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol

4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol

Cat. No.: B14015037
M. Wt: 411.4 g/mol
InChI Key: BZMUSEQATJODAD-UHFFFAOYSA-N
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Description

4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is a complex organic compound that features a unique structure combining a naphtho[2,3-b]thiophene core with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol typically involves multi-step organic reactions. One common approach is the bromination of 2,3-dimethylnaphtho[2,3-b]thiophene, followed by coupling with 2,6-dimethylphenol under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to handle the complex multi-step synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-{9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2-fluorophenol: Similar structure but with a fluorine atom instead of a hydroxyl group.

    4-{9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl}-2,6-dimethylphenyl acetate: An ester derivative with different chemical properties

Uniqueness

4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19BrOS

Molecular Weight

411.4 g/mol

IUPAC Name

4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenol

InChI

InChI=1S/C22H19BrOS/c1-11-9-15(10-12(2)21(11)24)19-16-7-5-6-8-17(16)20(23)22-18(19)13(3)14(4)25-22/h5-10,24H,1-4H3

InChI Key

BZMUSEQATJODAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2=C3C(=C(SC3=C(C4=CC=CC=C42)Br)C)C

Origin of Product

United States

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